molecular formula C13H8ClIN2O2S B1456980 1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1203566-61-3

1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1456980
CAS No.: 1203566-61-3
M. Wt: 418.64 g/mol
InChI Key: PRAMTDNFVPNNFG-UHFFFAOYSA-N
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Description

1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C13H8ClIN2O2S and its molecular weight is 418.64 g/mol. The purity is usually 95%.
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Biological Activity

1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a compound belonging to the pyrrolopyridine class, characterized by its unique structural features that contribute to its biological activity. With a molecular formula of C13H8ClIN2O2S and a molecular weight of 418.64 g/mol, this compound has garnered attention in pharmacological research due to its potential therapeutic applications.

  • Molecular Formula: C13H8ClIN2O2S
  • Molecular Weight: 418.64 g/mol
  • CAS Number: 1203566-61-3
  • Purity: Typically 95% .

Recent studies indicate that compounds within the pyrrolopyridine family, including this compound, exhibit significant biological activities through various mechanisms, particularly by inhibiting specific enzymes and receptors involved in disease processes.

Targeting FGFRs

A notable area of research involves the inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One study reported that derivatives of the pyrrolopyridine scaffold demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Specifically, compound 4h from this series exhibited IC50 values of 7 nM for FGFR1, indicating strong potential as an anticancer agent .

Phosphodiesterase Inhibition

Another important biological activity observed is the inhibition of phosphodiesterase (PDE) enzymes. Compounds derived from similar scaffolds have shown selective inhibition of PDE4B, which is crucial in inflammatory responses. For instance, a related compound was noted to significantly inhibit TNF-α release from macrophages exposed to inflammatory stimuli .

Study on Anticancer Activity

In a study focusing on the anticancer properties of pyrrolopyridine derivatives, compound 4h was evaluated for its effects on breast cancer cell lines (4T1). The results indicated that it not only inhibited cell proliferation but also induced apoptosis and reduced cell migration and invasion. This suggests that compounds like this compound could be promising candidates for further development in cancer therapies .

Pharmacokinetic Profile

The pharmacokinetic properties of similar compounds have been assessed through in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies. These studies reveal that such compounds generally possess favorable profiles conducive to therapeutic use, although specific data for this compound remains limited .

Data Summary Table

Property Value
Molecular FormulaC13H8ClIN2O2S
Molecular Weight418.64 g/mol
CAS Number1203566-61-3
Purity95%
FGFR1 IC507 nM
PDE4B InhibitionSignificant

Properties

IUPAC Name

1-(benzenesulfonyl)-4-chloro-3-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O2S/c14-10-6-7-16-13-12(10)11(15)8-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAMTDNFVPNNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729187
Record name 1-(Benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203566-61-3
Record name 1-(Benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 95% sodium hydride (28 mg, 1.1 mmol) and 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (278 mg, 1.0 mmol) in 10 mL DMF was added benzenesulfonyl chloride (194 mg, 1.1 mmol) and the reaction mixture stirred for 2.5 hours then diluted with water and the resulting precipitate collected by filtration to give the title compound in 83% yield. MS (ESI+) m/z 418.9 (M+H)+
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
278 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
194 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.